molecular formula C23H18ClNO3S B2608506 [4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-93-0

[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2608506
CAS No.: 1114871-93-0
M. Wt: 423.91
InChI Key: ZBZNQTUCJUIBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with a 1,1-dioxide group, a 3-chlorophenyl substituent at position 4, and a 2,4-dimethylphenyl methanone moiety at position 2. The 3-chlorophenyl group likely enhances lipophilicity and influences intermolecular interactions, while the 2,4-dimethylphenyl methanone contributes to steric bulk and electronic effects .

Properties

IUPAC Name

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO3S/c1-15-10-11-19(16(2)12-15)23(26)22-14-25(18-7-5-6-17(24)13-18)20-8-3-4-9-21(20)29(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNQTUCJUIBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClNO5SC_{23}H_{18}ClNO_5S with a molecular weight of approximately 455.9 g/mol. The structure features a benzothiazine core with various substituents that enhance its reactivity and potential therapeutic effects. The presence of halogen atoms (chlorine) and functional groups (dioxido and dimethyl) contributes to its biological activity.

Biological Activity Overview

Research indicates that benzothiazines exhibit a range of biological activities including:

  • Antimicrobial : Some derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Compounds in this class have demonstrated cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory : Certain benzothiazine derivatives have been reported to inhibit inflammatory pathways.

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow for targeted interactions that can modulate cellular signaling pathways or inhibit enzyme activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzothiazine compounds found significant activity against various microorganisms. For instance, compounds exhibiting similar structural features demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that compounds similar to 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit cytotoxicity against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents like doxorubicin .

Case Studies

  • Case Study on Anticancer Activity : A compound structurally similar to the target compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly, with an IC50 value lower than that of doxorubicin in Jurkat cells .
  • Case Study on Antibacterial Activity : Another study focused on the antibacterial efficacy of benzothiazine derivatives against Candida albicans. Results showed that certain modifications in the chemical structure enhanced antibacterial properties significantly .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Values
Compound AChlorobenzothiazoleAntibacterial15 µM
Compound BFluorobenzothiazoleAntitumor10 µM
Compound CMethylbenzothiazoleAnti-inflammatory20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Benzothiazin Core) Methanone Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H20ClNO3S* 3-Chlorophenyl 2,4-Dimethylphenyl 449.95† Hypothesized: Enhanced lipophilicity, potential CNS activity due to aryl groups N/A
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H22FNO5S 3,5-Dimethoxyphenyl, 6-Fluoro 2,4-Dimethylphenyl 467.51 Increased polarity due to methoxy/fluoro groups; potential antifungal activity
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C21H14ClNO3S 4-Chlorophenyl Phenyl 395.86 Simpler structure; used in crystallographic studies (P21/n space group)
4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C24H20ClNO5S 3-Chloro-4-methylphenyl 3,4-Dimethoxyphenyl 469.94 Enhanced solubility due to methoxy groups; structural analog in PubChem databases
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone C23H17NO5S 4-Hydroxy, 3-Benzoyl Phenylethanone 419.45 Bioactive: Anticancer and antimicrobial activity reported
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C21H13Cl2NO2S Benzothiazole-linked chlorophenyl 4-Chlorophenyl 414.29 Crystallographically characterized (C–H···N/O/π interactions); antimicrobial potential

*Hypothetical formula based on analogs; †Calculated using ChemDraw.

Key Observations:

Substituent Effects on Bioactivity :

  • Chlorophenyl groups (e.g., 3-chloro, 4-chloro) correlate with enhanced lipophilicity and membrane permeability, critical for CNS-targeted drugs .
  • Methoxy groups () improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Crystallographic Behavior: Compounds with chlorophenyl substituents (e.g., ) frequently crystallize in the monoclinic P21/n space group, stabilized by C–H···N/O/π interactions .

Synthetic Routes :

  • Benzothiazine derivatives are commonly synthesized via halogenated ketone coupling () or nucleophilic substitution (). The target compound likely follows similar protocols, given its structural resemblance to and .

Pharmacological Potential: Benzothiazoles and benzothiazines exhibit broad activities (e.g., antitumor, antimicrobial). The target compound’s 3-chlorophenyl and dimethylphenyl groups may synergize for antitumor efficacy, as seen in .

Research Findings and Data Gaps

Structural Analysis :

  • SHELX software () is widely used for refining benzothiazine derivatives, suggesting the target compound’s structure could be resolved via similar methods .
  • ORTEP-3 () visualizations would clarify conformational flexibility, particularly for the 2,4-dimethylphenyl group .

Biological Screening: No direct data exist for the target compound, but and highlight the importance of in vitro assays (e.g., cytotoxicity, enzyme inhibition) for validating hypothesized activities .

Thermodynamic Properties :

  • Melting points and solubility data are absent for the target compound. Analogous compounds (e.g., ) suggest a melting range of 290–450 K, depending on substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.